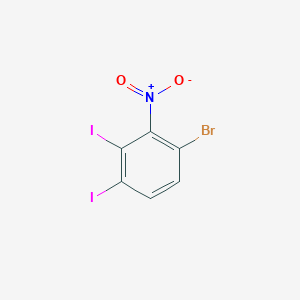

6-Bromo-2,3-diiodonitrobenzene

Description

Significance of Polyhalogenated Aromatics in Organic Synthesis

Polyhalogenated aromatic compounds are crucial building blocks for a wide array of chemical products. google.com Their utility stems from the high halogen content and the reactivity of the carbon-halogen bonds, which allow for further functionalization. google.com These compounds serve as important intermediates in the production of pharmaceuticals, agrochemicals, and flame retardants. google.comnumberanalytics.com The ability to selectively replace halogen atoms through various coupling reactions enables the construction of complex molecular architectures. The synthesis of highly pure polyhalogenated compounds is often critical for their application, for instance, in producing flame retardant materials like polypentabromobenzyl acrylate (B77674) (PBBPA). google.com The development of methods for producing these intermediates, such as the synthesis of aromatic polyhalogenated halomethyl compounds, highlights their industrial relevance. google.com

Electrophilic Aromatic Substitution and Nucleophilic Aromatic Substitution in Nitroarene Systems

The reactivity of nitroarenes is dominated by the electronic properties of the nitro group.

Electrophilic Aromatic Substitution (EAS): The nitro group is a powerful deactivating group for electrophilic aromatic substitution due to its strong electron-withdrawing nature. numberanalytics.com It directs incoming electrophiles to the meta position. numberanalytics.com This is because the resonance structures of the Wheland intermediate (the sigma complex) show that positive charge is placed at the ortho and para positions, which is destabilized by the adjacent positive charge on the nitrogen of the nitro group. The meta position avoids this destabilization, making it the most favorable site for electrophilic attack, albeit at a slower rate than in unsubstituted benzene (B151609).

Nucleophilic Aromatic Substitution (SNAr): Conversely, the nitro group strongly activates the benzene ring towards nucleophilic aromatic substitution, particularly when positioned ortho or para to a leaving group (like a halogen). wikipedia.org The SNAr mechanism involves a two-step addition-elimination process. wikipedia.org A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The electron-withdrawing nitro group is crucial for stabilizing this intermediate by delocalizing the negative charge. numberanalytics.comwikipedia.org The subsequent departure of the leaving group restores the aromaticity of the ring. Research has shown that nucleophilic addition can also occur at positions occupied by hydrogen, forming σH adducts as initial intermediates, which can then lead to the substitution of hydrogen or dissociate to allow for halogen substitution. d-nb.info Recent studies suggest that electrophilic and nucleophilic aromatic substitutions are mechanistically similar, operating with opposite polarity. nih.gov

Challenges and Advancements in Regioselective Functionalization of Benzene Rings

Achieving regioselective functionalization—the ability to introduce a substituent at a specific position—on a benzene ring that already bears multiple substituents is a significant synthetic challenge. illinois.edu Classical substitution reactions often yield mixtures of isomers, which are difficult to separate. illinois.edu For polysubstituted precursors, adding another substituent with high regioselectivity is particularly problematic. illinois.edu

To overcome these challenges, chemists have developed advanced synthetic strategies:

Directed ortho Metalation (DoM): This method uses a directing group to guide a metalating agent (typically an organolithium reagent) to an adjacent ortho position, which can then be functionalized. However, the scope of this reaction is limited by its nature. illinois.edu

Transition-Metal-Catalyzed Cycloadditions: Reactions like the [2+2+2] cyclotrimerization of alkynes and [4+2] cycloaddition reactions have emerged as powerful methods for constructing polysubstituted benzenes from acyclic precursors. acs.orgresearchgate.net These approaches can offer high regioselectivity, especially when performed intramolecularly, as the substitution pattern is built into the starting materials. illinois.eduacs.org

Site-Selective Cross-Coupling: For polyhalogenated arenes with identical halogens, achieving site-selectivity in cross-coupling reactions is difficult due to the similar reactivity of the C-X bonds. acs.org Modern strategies to control selectivity include the use of specific ligands, additives, solvents, or photochemical initiation. acs.org

Recent advancements also include methods for the meta-selective C–H arylation of polysubstituted phenols, which are typically difficult to achieve through conventional methods. nih.gov

Overview of Research Trajectories for Complex Halogenated Nitrobenzenes

Current research involving complex halogenated nitrobenzenes is focused on several key areas:

Selective Catalytic Hydrogenation: A major challenge is the chemoselective reduction of the nitro group to an amine without removing the halogen substituents (hydrodehalogenation). grafiati.compatsnap.com Halogenated anilines are vital intermediates for dyes, pesticides, and pharmaceuticals. patsnap.com Research is active in developing non-noble metal catalysts (based on Ni, Co, Fe) and novel catalytic systems, such as photo-thermal catalysis, to achieve high selectivity under milder conditions. researchgate.netacs.org

Crystal Engineering and Non-covalent Interactions: Polyhalogenated nitrobenzenes are excellent models for studying intermolecular interactions, particularly halogen bonding. iucr.org The crystal structures of compounds like 1,2,3-tribromo-5-nitrobenzene (B129633) and 1,3-dibromo-2-iodo-5-nitrobenzene (B1589594) have revealed unusual polarized halogen-halogen bonds (e.g., Br⁺···I⁻), where the more electronegative halogen acts as the charge donor. iucr.org These studies contribute to a deeper understanding of crystal packing and the design of new materials.

Synthesis of Novel Heterocycles: Polyhalogenated aromatics serve as precursors for complex heterocyclic structures. For instance, 2-iodo-5-bromoaniline derivatives can be used in chemoselective Sonogashira couplings followed by cyclization to produce specifically substituted indoles. researchgate.net

The continued exploration of these complex molecules promises to yield new synthetic tools and functional materials.

Data for 6-Bromo-2,3-diiodonitrobenzene

| Property | Value | Source |

| CAS Number | 1823917-97-0 | synquestlabs.com, bldpharm.com |

| Molecular Formula | C₆H₂BrI₂NO₂ | synquestlabs.com |

| Molecular Weight | 453.8 g/mol | synquestlabs.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H2BrI2NO2 |

|---|---|

Molecular Weight |

453.80 g/mol |

IUPAC Name |

1-bromo-3,4-diiodo-2-nitrobenzene |

InChI |

InChI=1S/C6H2BrI2NO2/c7-3-1-2-4(8)5(9)6(3)10(11)12/h1-2H |

InChI Key |

GLOILDQSOWYGIA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1Br)[N+](=O)[O-])I)I |

Origin of Product |

United States |

Synthetic Methodologies for 6 Bromo 2,3 Diiodonitrobenzene

Retrosynthetic Analysis of the 6-Bromo-2,3-diiodonitrobenzene Scaffold

A retrosynthetic analysis of this compound (assuming the nitro group defines position 1, i.e., 2,3-diiodo-6-bromonitrobenzene) suggests several possible disconnections. The most logical approach involves sequential electrophilic aromatic substitution reactions.

C-I Bond Disconnection : The final iodination step is a plausible final transformation. This points to 6-bromo-2-iodonitrobenzene as the key precursor. The success of this step hinges on the directing effects of the substituents already present (nitro, bromo, and iodo groups) to guide the incoming electrophile to the C-3 position.

C-N Bond Disconnection : An alternative disconnection involves the nitration of a 1-bromo-2,3-diiodobenzene precursor. However, the synthesis of this specific trihalobenzene intermediate and the control of regioselectivity during the final nitration step present significant challenges.

Considering the powerful directing effects of halogens and the meta-directing nature of the nitro group, a forward synthesis building upon a bromonitrobenzene intermediate appears to be a strategically sound approach. This strategy relies on leveraging the cumulative directing effects of the substituents at each stage to ensure high regioselectivity.

Precursor Synthesis and Functionalization Strategies

The synthesis of the target compound relies on the controlled functionalization of a benzene (B151609) ring, starting with the synthesis of substituted nitrobenzenes and employing regioselective halogenation techniques.

The introduction of a nitro group onto an aromatic ring is a fundamental transformation in organic synthesis, typically achieved through electrophilic aromatic substitution. fiveable.me The most common method for nitration involves treating the aromatic substrate with a mixture of concentrated nitric acid and concentrated sulfuric acid. byjus.compharmaguideline.com

The mechanism proceeds via the following steps:

Generation of the Electrophile : Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). byjus.com

Electrophilic Attack : The nitronium ion attacks the electron-rich benzene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.comlibretexts.org

Proton Removal : A weak base, such as the HSO₄⁻ ion, removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring and yielding the nitrobenzene (B124822) product. byjus.com

When the benzene ring is already substituted, the existing group(s) will direct the position of the incoming nitro group. chemguide.co.uk

| Reagent System | Electrophile | Typical Conditions | Reference |

|---|---|---|---|

| Conc. HNO₃ / Conc. H₂SO₄ | NO₂⁺ (Nitronium ion) | 323-333K | byjus.com |

| Fuming H₂SO₄ / HNO₃ | NO₂⁺ (Nitronium ion) | Heating | byjus.com |

| Ethanoyl nitrate (B79036) (CH₃COONO₂) | NO₂⁺ (Nitronium ion) | Mild conditions | libretexts.org |

| Benzoyl nitrate (C₆H₅COONO₂) | NO₂⁺ (Nitronium ion) | Mild conditions | libretexts.org |

Achieving the desired polysubstituted pattern requires highly regioselective halogenation methods. The choice of method depends on the directing effects of the substituents already on the ring.

Direct halogenation of aromatic rings is a classic electrophilic substitution reaction. Bromination and chlorination typically require a Lewis acid catalyst, such as FeCl₃ or FeBr₃, to polarize the halogen molecule and generate a potent electrophile. byjus.comaakash.ac.in Iodination is also possible, often using iodine in the presence of an oxidizing agent.

The regiochemical outcome of these reactions is dictated by the electronic properties of the substituents present on the benzene ring. wikipedia.org

Deactivating, Meta-Directing Groups : The nitro group (–NO₂) is a strong deactivating group due to its powerful electron-withdrawing inductive and resonance effects. organicchemistrytutor.com It removes electron density from the ring, making it less reactive towards electrophiles, and directs incoming substituents to the meta position. fiveable.meorganicchemistrytutor.com

Deactivating, Ortho, Para-Directing Groups : Halogens (–Br, –I) are deactivating groups because their electron-withdrawing inductive effect outweighs their electron-donating resonance effect. libretexts.org Despite being deactivators, they direct incoming electrophiles to the ortho and para positions because they can stabilize the arenium ion intermediate through resonance. libretexts.org

| Substituent | Classification | Directing Effect | Reactivity Effect | Reference |

|---|---|---|---|---|

| -NO₂ | Strongly Electron-Withdrawing | Meta | Strongly Deactivating | wikipedia.orgorganicchemistrytutor.com |

| -Br | Electron-Withdrawing (Inductive), Electron-Donating (Resonance) | Ortho, Para | Weakly Deactivating | libretexts.org |

| -I | Electron-Withdrawing (Inductive), Electron-Donating (Resonance) | Ortho, Para | Weakly Deactivating | wikipedia.org |

An alternative approach for achieving high regioselectivity in halogenation involves the use of nitrosoarenes as intermediates. A method has been developed for the para-selective direct bromination and chlorination of nitrosoarenes using copper(II) bromide and copper(II) chloride, respectively. acs.orgacs.org This reaction proceeds under mild conditions and provides halogenated arylnitroso compounds in moderate to good yields with high regioselectivity. acs.orgdiva-portal.org

The key advantages of this method are its operational simplicity and high para-selectivity, which can be difficult to achieve through classical electrophilic halogenation, especially in complex molecules. acs.org The resulting para-halogenated nitrosoarene can then be readily oxidized to the corresponding nitro compound, providing a valuable synthetic route to specifically substituted nitroaromatics. acs.orgmorressier.com This two-step sequence—para-halogenation of a nitrosoarene followed by oxidation—offers a strategic alternative for synthesizing precursors that might otherwise be inaccessible. acs.org

The synthesis of a complex molecule like this compound is critically dependent on the order in which the substituents are introduced. openstax.orglibretexts.org The directing effects of the groups installed in each step must be carefully considered to control the regiochemistry of the subsequent transformation. libretexts.org

A plausible synthetic pathway for this compound can be proposed based on the principles of electrophilic aromatic substitution:

Synthesis of 2-Bromonitrobenzene : The synthesis begins with the nitration of bromobenzene. This reaction yields a mixture of 2-bromonitrobenzene and 4-bromonitrobenzene. libretexts.org The ortho isomer, 2-bromonitrobenzene, is the required starting material for the subsequent steps and must be isolated from the product mixture.

Synthesis of 6-Bromo-2-iodonitrobenzene : The next step is the iodination of 2-bromonitrobenzene. In this molecule, both the nitro group (at C-1) and the bromo group (at C-2) direct incoming electrophiles. The nitro group is meta-directing (to C-4 and C-6), while the bromo group is ortho, para-directing (to C-4 and C-6). The directing effects of both substituents are synergistic, strongly favoring substitution at the C-4 and C-6 positions. While a mixture is likely, the 6-substituted product, 6-bromo-2-iodonitrobenzene, can be formed and carried to the next step.

Synthesis of this compound : The final step is the introduction of the second iodine atom onto 6-bromo-2-iodonitrobenzene. The regioselectivity of this final iodination is determined by the three existing substituents:

The nitro group (C-1) directs meta, to positions C-3 and C-5.

The iodo group (C-2) is an ortho, para-director, strongly activating the ortho C-3 position.

The bromo group (C-6) is an ortho, para-director, activating the ortho C-5 position.

The most powerful activating effect for the incoming electrophile comes from the ortho-directing iodo group at C-2. This makes the C-3 position the most nucleophilic and, therefore, the most likely site of attack. The convergence of directing effects from the nitro and iodo groups at C-3 makes this final iodination step highly regioselective, leading to the desired product, this compound.

This sequential approach, which carefully manages the directing effects of substituents at each stage, represents a viable strategy for the synthesis of this highly functionalized aromatic compound. libretexts.orgmsu.edu

Regioselective Halogenation Approaches (Bromination and Iodination)

Advanced Synthetic Transformations Leading to the Target Compound

The construction of the this compound framework relies on sophisticated organic reactions capable of forming specific aryl-halogen bonds in a highly controlled manner. Key methodologies include the use of diazonium salts, directed metalation, palladium-catalyzed reactions, and halogen exchange.

Diazonium Chemistry for Introduction of Halogens

The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of aryl amines into aryl halides via diazonium salt intermediates. nih.gov This method is particularly valuable for introducing halogens into positions that are not easily accessible through direct electrophilic halogenation. organic-chemistry.org The synthesis of this compound using this approach would likely involve a multi-step sequence starting from a precursor aniline (B41778).

A plausible synthetic route could begin with an appropriately substituted bromo-nitroaniline. The core of the strategy involves the diazotization of an amino group with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a reactive diazonium salt. lkouniv.ac.in This intermediate is then treated with a halide source to replace the diazonium group.

The general mechanism proceeds through a free radical pathway, initiated by a single-electron transfer from a copper(I) catalyst to the diazonium salt, which then releases nitrogen gas to form an aryl radical. byjus.comlscollege.ac.in This radical subsequently abstracts a halogen from a copper(II) halide species. byjus.com

For the introduction of iodine, the Sandmeyer reaction often does not require a copper catalyst; treatment of the diazonium salt with an aqueous solution of potassium iodide is typically sufficient to yield the corresponding aryl iodide. organic-chemistry.orgwikipedia.org For bromination, copper(I) bromide (CuBr) is the classic reagent. nih.gov

A hypothetical pathway to the target compound could involve:

Starting with a precursor such as 4-bromo-2-nitroaniline.

Introduction of a second amino group at the 3-position.

Sequential diazotization and halogenation of the two amino groups. The less basic amino group would be diazotized first, followed by reaction with potassium iodide. The second amino group would then be diazotized and subjected to a second iodination.

The regiochemical outcome is precisely controlled by the initial positions of the amino groups on the precursor molecule, making diazonium chemistry a powerful tool for building complex substitution patterns. organic-chemistry.org

Directed Ortho Metalation (DoM) Strategies for Iodination

Directed ortho metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic rings. wikipedia.org The reaction involves the deprotonation of a position ortho to a Directed Metalation Group (DMG) by a strong organolithium base, such as n-butyllithium. organic-chemistry.org The resulting aryllithium intermediate is then quenched with an electrophile, in this case, an iodine source like molecular iodine (I₂), to install an iodine atom with high regioselectivity. wikipedia.org

A DMG is a functional group containing a heteroatom that can coordinate to the lithium base, directing deprotonation to the adjacent position. wikipedia.org Common DMGs include amides, carbamates, and methoxy (B1213986) groups. organic-chemistry.org

Applying DoM to the synthesis of this compound presents significant challenges. The nitro group is strongly electron-withdrawing and incompatible with the highly basic organolithium reagents used in DoM, leading to side reactions. Therefore, a direct DoM on a bromo-nitrobenzene precursor is generally not feasible.

A more viable strategy would involve a "masked" nitro group or installing the iodine atoms before the nitration step. For instance, one could start with a substrate like 2,5-dibromobenzamide. The amide group could serve as a DMG to direct iodination into the 2-position (relative to the amide). A subsequent functional group transformation could then allow for the introduction of the second iodine atom before the amide is converted into a nitro group or replaced. The success of such a strategy hinges on the directing power of the chosen DMG and its ability to override the electronic effects of other substituents.

Palladium-Catalyzed Cross-Coupling Reactions for Aryl-Halogen Bond Formation

Modern synthetic chemistry has seen the emergence of palladium-catalyzed C–H activation as a powerful method for forming aryl-halogen bonds. These reactions offer an alternative to traditional methods by directly converting a C–H bond into a C–X bond, often with high regioselectivity controlled by a directing group. nih.gov

In the context of synthesizing this compound, a Pd(II)-catalyzed C–H iodination could be envisioned on a suitable precursor. researchgate.net The general mechanism involves the coordination of a palladium catalyst to a directing group on the substrate. This brings the metal center into proximity with a specific C–H bond, facilitating its cleavage to form a palladacycle intermediate. nih.gov This intermediate then reacts with an iodine source, such as molecular iodine (I₂) or N-iodosuccinimide (NIS), to form the C–I bond and regenerate the active palladium catalyst. researchgate.net

A potential strategy could involve a substrate containing a directing group (e.g., a pyridine (B92270) or amide) that orients the C–H activation to the desired positions for iodination. A sequential, directed C–H iodination could install the two iodine atoms before the directing group is removed or converted and the nitro group is introduced. The feasibility of such reactions on electron-deficient rings, such as those bearing a nitro group, can be challenging but is an active area of research. researchgate.net

It is also important to note that the target compound, this compound, is itself a valuable precursor for subsequent palladium-catalyzed cross-coupling reactions like Sonogashira, Suzuki, and Heck couplings. The differential reactivity of the C–I and C–Br bonds allows for selective sequential couplings, making the target molecule a versatile building block in organic synthesis.

Halogen Exchange Reactions

Halogen exchange, particularly lithium-halogen exchange, is a fundamental method for preparing organolithium reagents from organic halides. wikipedia.org This reaction is exceptionally fast and can be performed at very low temperatures to generate aryllithium species that can be trapped with electrophiles like iodine. harvard.edu

The rate of lithium-halogen exchange is dependent on the halogen, following the general trend I > Br > Cl. wikipedia.org This kinetic difference can be exploited for selective functionalization. A plausible route to this compound could start from 2,3,6-tribromonitrobenzene.

In this approach, the tribromo precursor would be treated with two equivalents of an alkyllithium reagent (e.g., n-BuLi or t-BuLi) at a low temperature. The exchange would preferentially occur at the more reactive C–Br bonds. The regioselectivity between the 2-, 3-, and 6-positions would be influenced by electronic and steric factors. The bromine atoms at the 2- and 3-positions, being ortho to the electron-withdrawing nitro group, are electronically activated. A carefully controlled reaction could achieve selective double lithium-bromine exchange at these positions, leaving the C–Br bond at the 6-position intact.

The resulting dilithiated intermediate would then be quenched with a suitable iodine source (e.g., I₂) to furnish the desired this compound. The success of this method relies heavily on controlling the stoichiometry of the organolithium reagent and the reaction temperature to prevent over-reaction or undesired side reactions. nih.gov

Optimization of Reaction Conditions and Yield Enhancement

The efficiency and success of the synthetic methodologies described above are critically dependent on the careful control of reaction parameters. Optimization of these conditions is essential for maximizing product yield, minimizing side products, and ensuring reproducibility.

Solvent Effects and Temperature Control

Solvent choice and temperature are two of the most critical parameters in the synthesis of polysubstituted aromatics.

Temperature: Many of the advanced transformations required for this synthesis have stringent temperature requirements.

Diazotization: The formation of diazonium salts must be carried out at low temperatures, typically 0–5 °C, as these salts are often unstable and can decompose explosively at higher temperatures. lkouniv.ac.in

Directed Ortho Metalation (DoM) and Halogen Exchange: These reactions utilize highly reactive organolithium reagents and must be conducted at cryogenic temperatures, often -78 °C (dry ice/acetone bath), to prevent side reactions such as decomposition of the reagent or reaction with the solvent. organic-chemistry.org Maintaining these low temperatures is crucial for controlling the regioselectivity of the lithiation or exchange step.

Palladium-Catalyzed Reactions: The optimal temperature for Pd-catalyzed C–H activation can vary widely depending on the substrate and catalyst system, but often requires heating to overcome the activation energy of the C–H cleavage step. researchgate.net

Solvent: The solvent plays a multifaceted role, affecting reagent solubility, reaction rates, and the stability of intermediates.

For reactions involving organolithium reagents (DoM, halogen exchange), anhydrous aprotic ethers such as tetrahydrofuran (B95107) (THF) or diethyl ether are commonly used. These solvents are relatively inert to the strong base and can solvate the lithium cation, influencing the reactivity and aggregation state of the organometallic species.

In Sandmeyer reactions, the diazotization step is typically performed in an aqueous acidic medium. The subsequent reaction with the halide source may be carried out in the same medium or in a different solvent depending on the specific protocol. nih.gov

Palladium-catalyzed reactions often use polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), but the choice is highly specific to the particular catalytic cycle.

The interplay between solvent and temperature is key to optimizing yield. For example, in lithium-halogen exchange, the choice of solvent can influence the rate and selectivity of the exchange process.

Below is a table summarizing typical conditions for the discussed synthetic methodologies.

| Methodology | Typical Solvents | Typical Temperature Range | Key Considerations |

| Diazonium Chemistry | Aqueous acid (e.g., H₂O/HCl) | 0–5 °C | Strict temperature control is crucial for diazonium salt stability. |

| Directed Ortho Metalation | Anhydrous THF, Diethyl Ether | -78 °C to 0 °C | Requires strictly anhydrous and inert conditions. |

| Pd-Catalyzed C-H Iodination | DMF, Dioxane, Acetic Acid | 25 °C to 120 °C | Dependent on catalyst system and substrate reactivity. |

| Lithium-Halogen Exchange | Anhydrous THF, Diethyl Ether, Pentane | -100 °C to -78 °C | Cryogenic temperatures are needed to control the fast exchange rate and prevent side reactions. |

Catalyst Selection and Ligand Design in Transition Metal-Mediated Syntheses

The synthesis of polyhalogenated aromatic compounds such as this compound often relies on transition metal-mediated reactions, which offer high selectivity and efficiency. The choice of catalyst and the design of the accompanying ligand are critical factors that dictate the success of these transformations, influencing reaction rates, yields, and regioselectivity. Palladium-catalyzed cross-coupling reactions are particularly prominent in this field. mdpi.com

For the introduction of iodo- and bromo-substituents onto a nitrobenzene framework, catalysts must be robust enough to function in the presence of the strongly electron-withdrawing nitro group. Palladium complexes are frequently employed for such C-H functionalization or cross-coupling reactions. ccspublishing.org.cnacs.org The general mechanism often involves an oxidative addition of the palladium(0) catalyst to an aryl halide or triflate, followed by transmetalation and reductive elimination. ccspublishing.org.cn In the context of synthesizing this compound, a plausible strategy would involve the sequential halogenation of a suitable precursor.

Catalyst Selection: The choice of the palladium source is a key parameter. Common precursors include Pd(OAc)₂, Pd₂(dba)₃, and various palladium(II) salts. The selection often depends on the specific reaction conditions and the nature of the ligand. For challenging substrates like highly substituted nitroarenes, more active catalyst systems are generally required. The activation of C-NO₂ bonds in cross-coupling reactions has also been explored, presenting an alternative synthetic route where the nitro group itself is replaced. nih.govresearchgate.net

Ligand Design: Ligands play a crucial role in stabilizing the metal center, modulating its reactivity, and facilitating the key steps of the catalytic cycle. nih.gov For reactions involving electron-deficient substrates like nitroaromatics, electron-rich and sterically bulky ligands are often preferred. nih.govnih.gov These characteristics enhance the rate of oxidative addition and reductive elimination.

Phosphine (B1218219) Ligands: Buchwald-type biaryl phosphine ligands, such as BrettPhos, are highly effective in palladium-catalyzed cross-coupling reactions involving nitroarenes. nih.govresearchgate.net Their steric bulk promotes the formation of the active monoligated palladium(0) species, while their electron-donating nature facilitates the oxidative addition step. nih.gov

N-Heterocyclic Carbenes (NHCs): NHCs are another important class of ligands that have shown high activity in cross-coupling reactions. rsc.orgchemrxiv.org They are strong σ-donors, which can lead to highly active and stable palladium catalysts capable of activating challenging C-Cl and C-NO₂ bonds. nih.govchemrxiv.org The rational design of NHC ligand structures has enabled a reduction in catalyst loadings, enhancing the practicality of these methods. rsc.org

Quinolines: In certain palladium(II)-catalyzed C-H halogenation reactions, quinoline-type ligands have been found to be uniquely effective for directing the introduction of bromine and iodine. acs.org

The table below summarizes the key considerations for catalyst and ligand selection in the synthesis of complex halogenated nitroaromatics.

| Component | Selection Criteria | Examples | Rationale |

|---|---|---|---|

| Metal Catalyst | Activity, stability, compatibility with functional groups. | Pd(OAc)₂, Pd₂(dba)₃ | Versatile precursors for generating active Pd(0) species in situ. nih.gov |

| Ligand Type | Electron-donating ability, steric bulk, stability. | Buchwald phosphines (e.g., BrettPhos), N-Heterocyclic Carbenes (NHCs) | Enhances catalytic activity, promotes key mechanistic steps, and stabilizes the catalyst. nih.govrsc.org |

| Ligand-Substrate Matching | The ligand must be suited to the specific electronic and steric properties of the substrate. | Quinolines for C-H halogenation | Ligands can act as directing groups, enabling high regioselectivity in C-H functionalization. nih.govacs.org |

Purification Techniques for Complex Halogenated Aromatics

The purification of complex halogenated aromatics like this compound presents significant challenges due to the potential for isomeric impurities, residual catalyst, and thermal instability. acs.org A multi-step purification strategy combining different techniques is often necessary to achieve high purity. emu.edu.tr

Recrystallization: Recrystallization is a fundamental technique for purifying solid organic compounds. mt.comreachemchemicals.com The process involves dissolving the crude product in a suitable solvent at an elevated temperature and allowing it to cool slowly, leading to the formation of pure crystals while impurities remain in the mother liquor. mt.com The choice of solvent is critical; an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For polyhalogenated aromatics, solvents such as toluene, xylenes, or chlorinated solvents may be effective. google.com In some cases, a two-solvent system is employed to achieve better separation. A patent describes a process for recrystallizing brominated aromatic compounds under pressure, which can be effective for removing contaminants like residual bromine and hydrogen bromide. google.com

Chromatography: Chromatography is a powerful and versatile separation technique essential for purifying complex mixtures of halogenated isomers and removing closely related impurities. acs.orgemu.edu.trbyjus.com

Column Chromatography: This is a standard method where the crude mixture is passed through a stationary phase (e.g., silica (B1680970) gel or alumina) using a liquid mobile phase. Separation occurs based on the differential adsorption of the components to the stationary phase. For halogenated benzenes, normal-phase liquid chromatography (NPLC) can be effective, where separation is influenced by halogen–π interactions. rsc.org The strength of this interaction increases in the order of F < Cl < Br < I, which can be exploited to separate different halogenated species. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in its reversed-phase (RP-HPLC) and ultra-high-performance (UHPLC) formats, offers superior resolution for separating complex mixtures. nih.gov For halogenated aromatics, specialized columns like those with pentafluorophenyl (PFP) stationary phases can provide unique selectivity due to different pi-pi interactions with the electron clouds of the halogenated rings. acs.orgchromforum.org

Supercritical Fluid Chromatography (SFC): SFC is another valuable tool, particularly for chiral separations, but also for achiral purification of complex small molecules. nih.govresearchgate.net

Solvent Extraction: Liquid-liquid extraction can be used as an initial purification step to remove certain types of impurities. osti.govscience.gov This technique separates compounds based on their differential solubilities in two immiscible liquid phases, such as an organic solvent and an aqueous solution. For instance, washing the crude product with a basic aqueous solution can remove acidic impurities. A patented process describes removing halogenated compounds from petroleum products using a polar solvent like dimethylformamide, highlighting the principles of solvent extraction based on polarity. osti.govscience.gov

The following table outlines the applicability of various purification techniques for complex halogenated aromatics.

| Technique | Principle of Separation | Applicability for Halogenated Aromatics | Key Considerations |

|---|---|---|---|

| Recrystallization | Differential solubility as a function of temperature. mt.com | Effective for removing soluble and insoluble impurities from solid products. Good for bulk purification. | Requires careful solvent selection; may not effectively separate closely related isomers. mt.com |

| Column Chromatography | Differential adsorption onto a solid stationary phase. byjus.com | Good for separating isomers and removing non-polar or highly polar impurities. | Can be time-consuming and require large volumes of solvent. |

| HPLC/UHPLC | Partitioning between a liquid mobile phase and a solid stationary phase under high pressure. nih.gov | High-resolution separation of isomers and closely related impurities. acs.orgnih.gov | Specialized columns (e.g., PFP) can enhance selectivity. acs.org Method development can be complex. |

| Solvent Extraction | Differential solubility in immiscible liquids. science.gov | Useful for preliminary workup to remove acidic, basic, or highly polar/non-polar impurities. | Less effective for separating compounds with similar solubility profiles. |

Chemical Reactivity and Transformation Pathways of 6 Bromo 2,3 Diiodonitrobenzene

Organometallic Transformations and Derivatization

Grignard Reagent Formation and Subsequent Functionalization

Grignard reagents are powerful nucleophiles used to form new carbon-carbon bonds. They are typically synthesized by reacting an organic halide with magnesium metal. For 6-bromo-2,3-diiodonitrobenzene, the presence of multiple halogens raises the question of regioselectivity. Generally, the reactivity of organohalides in Grignard formation follows the trend I > Br > Cl. This suggests that one of the iodine atoms would preferentially react with magnesium.

However, the presence of the nitro group significantly complicates Grignard reagent formation. Nitro groups are incompatible with the highly nucleophilic and basic nature of Grignard reagents, as they can be reduced by them. This often leads to undesired side reactions and low yields of the intended Grignard reagent. Research has shown that Grignard reagent formation can be inhibited by compounds like p-dinitrobenzene, suggesting a sensitivity to oxidizing agents.

To circumvent this issue, a halogen-magnesium exchange reaction can be employed. This method involves treating the aryl halide with a pre-formed Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl). This exchange typically occurs at the most acidic C-H bond or the most reactive C-X bond. In the case of this compound, the iodine atoms are more susceptible to this exchange than the bromine atom.

Once formed, the Grignard reagent derived from this compound could, in principle, be used in various functionalization reactions. For example, it could react with electrophiles like aldehydes, ketones, or carbon dioxide to introduce new carbon-based functional groups.

Palladium-Catalyzed Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. For a substrate like this compound, the different reactivities of the C-I and C-Br bonds can be exploited to achieve selective functionalization. The general order of reactivity for aryl halides in these reactions is I > Br > Cl > F.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction is widely used to form biaryl compounds. For this compound, the reaction can be performed stepwise. By carefully selecting the reaction conditions (e.g., catalyst, temperature, and stoichiometry of the boronic acid), it is possible to selectively couple at one of the C-I positions first, followed by a second coupling at the other C-I or C-Br bond. Microwave-assisted Suzuki-Miyaura couplings have been shown to be efficient for aryl bromides, often leading to high yields in shorter reaction times.

Sonogashira Coupling:

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. Similar to the Suzuki coupling, the higher reactivity of the C-I bonds compared to the C-Br bond allows for regioselective alkynylation. It is possible to selectively substitute the iodine atoms while leaving the bromine atom intact for subsequent transformations. The choice of palladium catalyst and ligands can influence the regioselectivity when multiple reactive sites are present.

Heck Coupling:

The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. Again, the C-I bonds of this compound would be expected to react preferentially over the C-Br bond. This allows for the selective introduction of vinyl groups at the 2- and 3-positions.

Table 1: Overview of Palladium-Catalyzed Coupling Reactions

| Reaction | Coupling Partner | Typical Catalyst System | Bond Formed | Notes on Selectivity |

| Suzuki-Miyaura | Organoboron compound | Pd(PPh₃)₄ or other Pd(0) complexes, Base | C(sp²) - C(sp²) | C-I bonds are more reactive than C-Br. Stepwise functionalization is possible. |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Amine base | C(sp²) - C(sp) | C-I bonds are more reactive than C-Br. Allows for selective alkynylation. |

| Heck | Alkene | Pd catalyst, Base | C(sp²) - C(sp²) | Preferential reaction at the C-I positions to introduce vinyl groups. |

Reduction Chemistry of the Nitro Group

The reduction of the nitro group is a common transformation in aromatic chemistry, often leading to the corresponding aniline (B41778), which is a versatile synthetic intermediate. A variety of reagents can be used to achieve this transformation.

For halogenated nitrobenzenes, a key challenge is to selectively reduce the nitro group without affecting the halogen substituents through hydrodehalogenation. Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel with hydrogen gas is a widely used method. The reaction conditions (pressure, temperature, solvent, and catalyst choice) must be carefully controlled to minimize cleavage of the C-X bonds.

Metal-Acid Systems: Metals like iron, tin, or zinc in the presence of an acid (e.g., HCl or acetic acid) are classic reagents for nitro group reduction. Iron in acidic media is often a preferred method due to its mildness and selectivity.

Transfer Hydrogenation: This method uses a hydrogen donor, such as hydrazine (B178648) or ammonium (B1175870) formate, in the presence of a catalyst like Pd/C. It can sometimes offer better selectivity compared to using hydrogen gas directly.

Other Reducing Agents: Reagents like sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can also be employed for the reduction of nitroarenes.

The choice of reducing agent for this compound would depend on the desired outcome. If preservation of all halogen atoms is crucial, milder conditions and selective reagents would be necessary.

Table 2: Common Reagents for Nitro Group Reduction

| Reagent/System | Typical Conditions | Product | Potential Side Reactions |

| H₂, Pd/C | H₂ gas, solvent (e.g., ethanol, ethyl acetate) | Aniline | Hydrodehalogenation (cleavage of C-I and C-Br bonds) |

| Fe, HCl/CH₃COOH | Metal powder in acidic solution, heat | Aniline | Generally selective for the nitro group |

| SnCl₂, HCl | Stannous chloride in concentrated HCl | Aniline | Often provides good yields and selectivity |

| Na₂S₂O₄ | Aqueous or biphasic system | Aniline | Can be a milder alternative |

Oxidation Reactions of Halogenated Nitrobenzenes

The aromatic ring of this compound is highly deactivated towards electrophilic attack due to the presence of the strongly electron-withdrawing nitro group. Therefore, oxidative reactions that target the aromatic ring, such as hydroxylation, are generally difficult to achieve under standard conditions.

The primary focus of oxidation reactions on compounds of this type would typically be on substituents attached to the ring, which are absent in this specific molecule. The nitro group itself is already in a high oxidation state and is generally resistant to further oxidation. Similarly, the halogen substituents are not readily oxidized under typical organic synthesis conditions.

In some specific contexts, such as radical reactions, transformations involving the nitro group can occur. For instance, the nitrobenzene (B124822) radical anion can be generated, which is a reactive intermediate. However, these are not typically classified as standard oxidation reactions for synthetic purposes.

It is important to note that while direct oxidation of the this compound core is challenging, the aniline derivative obtained from the reduction of the nitro group can be readily oxidized. Anilines can be oxidized to a variety of products, including nitroso compounds, azoxybenzenes, and, under more vigorous conditions, can lead to polymerization or degradation of the aromatic ring.

Advanced Spectroscopic and Structural Elucidation of 6 Bromo 2,3 Diiodonitrobenzene

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the skeletal structure of a molecule. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is particularly effective for identifying the characteristic vibrational modes of specific functional groups within a molecule. In 6-Bromo-2,3-diiodonitrobenzene, the most prominent and diagnostic signals arise from the nitro (NO₂) group. Due to the large change in dipole moment during their vibration, the stretching modes of the N-O bonds are typically strong and easily identifiable. spectroscopyonline.com The presence of multiple halogen atoms also contributes to the spectrum in the lower wavenumber region.

The key functional groups and their expected IR absorption ranges are:

Nitro Group (NO₂): Aromatic nitro compounds consistently display two distinct, strong absorption bands. spectroscopyonline.com The asymmetric stretching vibration appears at a higher frequency, typically in the range of 1550-1500 cm⁻¹, while the symmetric stretching vibration is found at a lower frequency, generally between 1355-1330 cm⁻¹. spectroscopyonline.com

Carbon-Halogen Bonds (C-X): The stretching vibrations of carbon-halogen bonds are found in the fingerprint region of the spectrum. The position of these bands is highly dependent on the mass of the halogen atom. The C-I stretching vibrations are expected at the lowest wavenumbers, typically 600-500 cm⁻¹, while the C-Br stretch appears at a slightly higher range of 690-515 cm⁻¹. spectroscopyonline.comlibretexts.org

Aromatic Ring: The spectrum will also feature absorptions characteristic of the benzene (B151609) ring. These include C-H stretching vibrations, which typically appear above 3000 cm⁻¹ (around 3100-3000 cm⁻¹). libretexts.org In-ring C=C stretching vibrations give rise to moderate to weak bands in the 1600-1450 cm⁻¹ region. libretexts.org Aromatic C-H out-of-plane ("oop") bending vibrations can also be observed between 900-675 cm⁻¹, and their pattern can sometimes provide information about the substitution pattern on the ring. libretexts.org

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |

| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1500 | Strong |

| Aromatic C=C | In-ring Stretch | 1600 - 1450 | Medium to Weak |

| Nitro (NO₂) | Symmetric Stretch | 1355 - 1330 | Strong |

| Aromatic C-H | Out-of-plane Bend | 900 - 675 | Medium to Strong |

| Carbon-Bromine (C-Br) | Stretch | 690 - 515 | Medium to Strong |

Raman Spectroscopy for Aromatic Ring Vibrations and Halogen Effects

Raman spectroscopy serves as an excellent complementary technique to IR spectroscopy. It is particularly sensitive to the vibrations of non-polar or weakly polar bonds and symmetric molecular vibrations. nih.gov For this compound, Raman spectroscopy would be highly effective for analyzing the vibrations of the aromatic ring skeleton and the carbon-halogen bonds.

The intense signals in the Raman spectrum would likely be associated with the symmetric "breathing" mode of the substituted benzene ring. The presence of heavy halogen substituents (bromine and iodine) significantly impacts the vibrational modes of the aromatic ring. The mass of these substituents leads to a general lowering of the vibrational frequencies of the ring modes compared to unsubstituted benzene. Furthermore, the C-Br and C-I stretching vibrations, which are often strong in Raman spectra, would provide clear evidence for the presence of these halogens. The symmetric stretch of the nitro group may also be observed. The technique is well-suited for studying the structure of polycyclic aromatic hydrocarbons and their derivatives. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals, the complete carbon-hydrogen framework can be determined.

¹H NMR for Aromatic Proton Chemical Shifts and Coupling Patterns

The structure of this compound contains two protons on the aromatic ring. Due to the unsymmetrical substitution pattern, these two protons are chemically distinct and are expected to give rise to two separate signals in the ¹H NMR spectrum. mnstate.edu

Chemical Shift Prediction: Aromatic protons typically resonate in the range of 6.5-8.0 ppm. libretexts.org The precise chemical shifts are influenced by the electronic effects of the substituents. The nitro group is a very strong electron-withdrawing group, which significantly deshields (moves downfield) protons that are ortho and para to it. youtube.com The halogens (Br and I) are electronegative and exert an electron-withdrawing inductive effect, which also deshields nearby protons. The proton at the C5 position is ortho to the bromine atom and meta to the nitro group, while the proton at the C4 position is meta to both the bromine and one of the iodine atoms. Given the strong deshielding effect of the nitro group, both protons are expected to appear in the lower field (higher ppm) portion of the aromatic region.

Coupling Patterns: The two aromatic protons are on adjacent carbons (ortho to each other). Therefore, they will exhibit spin-spin coupling, and each signal is expected to appear as a doublet. The magnitude of the ortho coupling constant (³JHH) in aromatic systems is typically in the range of 7-10 Hz. wisc.edu

Table 2: Predicted ¹H NMR Data for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 | 7.8 - 8.2 | Doublet (d) | 7 - 10 |

¹³C NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, six distinct signals are expected, one for each carbon atom in the aromatic ring. researchgate.net Aromatic carbons typically resonate in the 120-170 ppm range. researchgate.net

The chemical shifts of the carbons are determined by the attached substituents:

Carbons bonded to substituents (ipso-carbons): The carbon atom directly attached to the nitro group (C1) is expected to be significantly deshielded and appear at the lowest field (highest ppm value). researchgate.net The carbons bonded to the heavy halogens (C2, C3, and C6) will have their chemical shifts strongly influenced by the "heavy atom effect," which, particularly for iodine, can cause a significant upfield shift despite the halogen's electronegativity.

Carbons bonded to hydrogen: The chemical shifts of C4 and C5 will be influenced by the combined electronic effects of the substituents at the ortho, meta, and para positions. The electron-withdrawing nature of the nitro group will cause a general downfield shift for all carbons compared to benzene.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1-NO₂ | 148 - 152 |

| C2-I | 95 - 105 |

| C3-I | 100 - 110 |

| C4-H | 130 - 135 |

| C5-H | 125 - 130 |

Heteronuclear NMR (e.g., ⁷⁹/⁸¹Br, ¹²⁷I if applicable) for Direct Halogen Characterization

Direct observation of halogen nuclei by NMR is challenging but can provide valuable information about the electronic environment around the halogen atom.

⁷⁹/⁸¹Br NMR: Bromine has two NMR-active isotopes, ⁷⁹Br and ⁸¹Br, both of which have a nuclear spin of 3/2. wikipedia.org This means they are quadrupolar nuclei. For covalently bonded bromine in an asymmetric molecular environment, the NMR signals are typically extremely broad, often making them difficult or impossible to observe with high-resolution NMR spectrometers. nih.govresearchgate.net While ⁷⁹Br NMR has been used to monitor reactions involving bromide ions, its application to covalently bonded bromine in complex organic molecules is not routine. nih.gov

¹²⁷I NMR: Iodine has one NMR-active nucleus, ¹²⁷I, which has a spin of 5/2 and is therefore also a quadrupolar nucleus. huji.ac.il The signals for covalently bonded iodine are exceptionally broad, often spanning several megahertz, which is far too wide to be detected by standard high-resolution NMR instruments. huji.ac.il Its application is generally limited to studies of highly symmetric ions like iodide (I⁻) or periodate (B1199274) (IO₄⁻) in solution, or for relaxation studies. huji.ac.ilresearchgate.net

Therefore, while heteronuclear NMR for bromine and iodine is technically possible, its practical application for the direct structural characterization of this compound is highly limited due to the severe signal broadening caused by the quadrupolar nature of these nuclei. researchgate.net

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques are indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the connectivity of atoms within a molecule. For a compound like this compound, with a limited number of aromatic protons, these techniques would be crucial for confirming the substitution pattern.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. In the case of this compound, which has two aromatic protons, a cross-peak in the COSY spectrum would confirm their ortho, meta, or para relationship.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. It would allow for the direct assignment of the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary (non-protonated) carbons, such as those bearing the bromo, iodo, and nitro substituents, by observing their long-range couplings to the aromatic protons.

A hypothetical data table for the expected 2D NMR correlations is presented below. The chemical shifts are illustrative and would require experimental verification.

| Proton (δ, ppm) | Correlated Carbons (HMBC) (δ, ppm) |

| H-4 | C-2, C-3, C-5, C-6 |

| H-5 | C-1, C-3, C-4, C-6 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. For this compound (C₆H₂Br_I₂NO₂), the expected exact mass would be calculated based on the most abundant isotopes of each element. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (monoisotopic at ¹²⁷I) would be readily observable.

| Molecular Formula | Calculated Exact Mass |

| C₆H₂⁷⁹Br¹²⁷I₂NO₂ | Value would be calculated here |

| C₆H₂⁸¹Br¹²⁷I₂NO₂ | Value would be calculated here |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation, and the analysis of the resulting fragment ions. This technique would provide definitive structural confirmation of this compound. The fragmentation pattern would likely involve the loss of the nitro group (NO₂), followed by the sequential loss of the halogen atoms (Br, I). The observed fragmentation pathway would help to confirm the connectivity of the substituents on the benzene ring.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state.

Single-Crystal X-ray Diffraction (SCXRD) for Atomic Positions and Bond Geometries

Single-Crystal X-ray Diffraction (SCXRD) analysis of a suitable crystal of this compound would provide precise atomic coordinates. From these coordinates, accurate bond lengths, bond angles, and torsion angles can be determined. This data would offer unambiguous proof of the molecular structure, including the planarity of the benzene ring and the orientation of the nitro group relative to the ring.

A representative table of crystallographic data that would be obtained from such an analysis is shown below.

| Parameter | Value |

| Crystal system | e.g., Monoclinic |

| Space group | e.g., P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | Value |

| β (°) | Value |

| γ (°) | Value |

| Volume (ų) | Value |

| Z | Value |

Analysis of Intermolecular Interactions (e.g., Halogen Bonding)

Following a comprehensive search of scientific literature and chemical databases, no specific experimental or theoretical data has been found for the compound “this compound” pertaining to its conformational analysis, crystallographic disorder, or electron microscopy studies. The requested sections, therefore, cannot be populated with the detailed, research-backed findings as instructed.

The absence of published research on this specific molecule means that an article focusing solely on the advanced spectroscopic and structural elucidation of this compound, as outlined in the provided structure, cannot be generated at this time.

While general principles of conformational analysis for halogenated nitrobenzenes and techniques for studying crystallographic disorder and crystal morphology are well-established, applying these concepts to the specific, unstudied molecule of this compound would be speculative and fall outside the strict, data-driven parameters of the request.

Further empirical research, including X-ray crystallography and electron microscopy, would be required to generate the data necessary to fulfill the article's intended scope.

Computational and Theoretical Investigations of 6 Bromo 2,3 Diiodonitrobenzene

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties by modeling the electron density. These calculations are instrumental in understanding the fundamental characteristics of 6-bromo-2,3-diiodonitrobenzene.

The first step in a computational investigation is typically geometry optimization, where the most stable three-dimensional arrangement of the atoms in a molecule is determined by finding the minimum energy conformation. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Based on DFT studies of similar halogenated nitrobenzenes, the optimized geometry of this compound would be expected to exhibit some degree of steric strain due to the presence of bulky iodine and bromine atoms in close proximity to each other and to the nitro group. This steric hindrance could lead to slight distortions from a perfectly planar benzene (B151609) ring. The bond lengths between the carbon atoms of the aromatic ring would be approximately 1.39 Å, characteristic of an aromatic system. The C-Br and C-I bond lengths would be influenced by both the halogen's atomic radius and the electronic effects of the other substituents. The C-N bond connecting the nitro group to the ring would also have a specific length, reflecting the degree of conjugation with the aromatic system.

Table 1: Predicted Geometrical Parameters for this compound (based on analogous compounds)

| Parameter | Predicted Value |

|---|---|

| C-C (aromatic) Bond Length | ~1.39 Å |

| C-Br Bond Length | ~1.90 Å |

| C-I Bond Length | ~2.10 Å |

| C-N Bond Length | ~1.48 Å |

| N-O Bond Length | ~1.22 Å |

| C-C-C Bond Angle | ~120° (with some distortion) |

Note: These are estimated values based on computational studies of similar halogenated nitrobenzenes and have not been experimentally determined for this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.orgemerginginvestigators.org A smaller gap generally suggests higher reactivity. wikipedia.org

For this compound, the electron-withdrawing nitro group and the halogens would be expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzene. The precise energy levels and the resulting gap would be determined by the interplay of inductive and resonance effects of all substituents. Computational studies on related nitroaromatic compounds have shown that the nature and position of substituents significantly influence the HOMO-LUMO gap. wuxibiology.com A smaller HOMO-LUMO gap for this compound would imply a greater propensity to undergo chemical reactions.

Table 2: Conceptual Frontier Molecular Orbital Properties of this compound

| Molecular Orbital | Description | Predicted Energy Level | Implication for Reactivity |

|---|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Relatively low due to electron-withdrawing groups | Moderate nucleophilicity |

| LUMO | Lowest Unoccupied Molecular Orbital | Low due to electron-withdrawing groups | High electrophilicity |

An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. avogadro.cc It is generated by calculating the electrostatic potential at the surface of the molecule. Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. youtube.comyoutube.com

For this compound, the ESP map would be expected to show a significant region of negative electrostatic potential around the oxygen atoms of the nitro group, reflecting their high electronegativity. walisongo.ac.id Conversely, the area around the carbon atom attached to the nitro group, as well as the hydrogen atoms on the ring, would likely exhibit a positive potential. The halogen atoms would present a more complex picture, with regions of both positive and negative potential, a phenomenon known as a "sigma-hole" for heavier halogens like iodine and bromine, which can lead to halogen bonding interactions. unimi.it The ESP map would be a valuable tool for predicting the sites of electrophilic and nucleophilic attack, as well as intermolecular interactions.

Reaction Pathway and Transition State Calculations

Computational chemistry can also be used to model the mechanisms of chemical reactions, providing detailed information about the energy changes that occur as reactants are converted into products. This involves locating transition states, which are the high-energy intermediates that connect reactants and products.

The presence of multiple reactive sites on this compound makes it an interesting subject for mechanistic studies. For instance, further halogenation reactions could occur on the aromatic ring. Computational calculations could be employed to determine the most likely position for the addition of another halogen atom by comparing the activation energies for attack at the different available carbon atoms.

Transformations of the nitro group, such as its reduction to an amino group, are common reactions for nitroaromatic compounds. orientjchem.orgresearchgate.net Theoretical calculations can elucidate the step-by-step mechanism of such reductions, identifying key intermediates and transition states. This would provide a deeper understanding of the reaction's feasibility and the factors that control its rate. Studies on the nitration of nitrobenzene (B124822) have shown that such reactions proceed through a two-step mechanism involving the formation of a tetrahedral cation intermediate. researchgate.net

By calculating the energies of reactants, transition states, and products, it is possible to determine important kinetic and thermodynamic parameters for a given reaction. The activation energy (the energy difference between the reactants and the transition state) is a key determinant of the reaction rate. A lower activation energy corresponds to a faster reaction. Thermodynamic parameters, such as the change in enthalpy (ΔH) and Gibbs free energy (ΔG), indicate whether a reaction is energetically favorable. chemrevlett.com

Table 3: Hypothetical Kinetic and Thermodynamic Parameters for a Reaction of this compound

| Reaction Type | Parameter | Predicted Value | Significance |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | Activation Energy (Ea) | Varies depending on leaving group and nucleophile | Determines the rate of substitution |

| Reaction Enthalpy (ΔH) | Likely exothermic | Indicates the reaction releases heat | |

| Nitro Group Reduction | Activation Energy (Ea) | Moderate | Suggests the reaction may require a catalyst or specific conditions |

Note: These are conceptual values and would need to be calculated for specific reactions of interest.

Molecular Dynamics (MD) Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems, providing detailed insights into conformational changes and flexibility. For a molecule such as this compound, MD simulations would be instrumental in understanding how the bulky bromo and iodo substituents, along with the nitro group, influence the molecule's dynamic behavior.

A hypothetical MD simulation for this compound would involve defining a force field to describe the interatomic forces, followed by solving Newton's equations of motion. The resulting trajectory would allow for the analysis of various dynamic properties.

Table 1: Hypothetical Parameters for a Molecular Dynamics Simulation of this compound

| Parameter | Value/Method | Rationale |

| Force Field | General Amber Force Field (GAFF) or similar | To parameterize the organic molecule. |

| Solvent Model | Explicit water model (e.g., TIP3P) or vacuum | To simulate behavior in a specific environment. |

| System Temperature | 300 K | To simulate room temperature conditions. |

| System Pressure | 1 atm | To simulate standard atmospheric pressure. |

| Simulation Time | Nanoseconds to microseconds | To capture a range of conformational motions. |

| Analysis Metrics | Root Mean Square Deviation (RMSD), Radius of Gyration, Dihedral Angle Distributions | To quantify conformational stability and flexibility. |

Without experimental or previously computed data, any discussion of the specific conformational flexibility of this compound remains speculative. The steric hindrance caused by the adjacent iodine and bromine atoms, as well as the nitro group, would likely lead to a relatively rigid structure with limited rotational freedom around the aryl-nitro and aryl-halogen bonds.

Quantitative Structure-Activity Relationship (QSAR) Modeling (if relevant to non-biological properties)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to a specific property. While often used for biological activity, QSAR can also be applied to non-biological properties such as boiling point, melting point, or solubility.

For a QSAR study involving this compound, a dataset of related halogenated nitrobenzenes with known experimental values for a particular non-biological property would be required. From the structures of these molecules, various molecular descriptors would be calculated.

Table 2: Examples of Molecular Descriptors for QSAR Modeling of Halogenated Nitrobenzenes

| Descriptor Class | Specific Examples | Information Encoded |

| Topological | Wiener index, Balaban index | Molecular size and branching. |

| Electronic | Dipole moment, HOMO/LUMO energies | Electronic distribution and reactivity. |

| Steric | Molar refractivity, van der Waals volume | Molecular shape and volume. |

| Quantum Chemical | Partial charges, electrostatic potential | Detailed electronic structure. |

A statistical method, such as multiple linear regression or machine learning algorithms, would then be used to build a mathematical model correlating the descriptors with the property of interest. However, no such QSAR models that specifically include or are directly applicable to this compound have been found in the reviewed literature. The development of such a model would be contingent on the synthesis and experimental characterization of this compound and a series of structurally similar molecules.

Potential Advanced Applications of 6 Bromo 2,3 Diiodonitrobenzene in Materials Science and Synthetic Chemistry

Role as a Versatile Synthetic Intermediate for Complex Molecules

The primary potential of 6-bromo-2,3-diiodonitrobenzene lies in its utility as a multi-functional intermediate for constructing complex organic molecules. The presence of three distinct functional handles—two iodine atoms, one bromine atom, and a nitro group—on a single aromatic scaffold allows for a programmed, regioselective synthesis strategy. The carbon-iodine bonds are significantly more reactive than the carbon-bromine bond in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings). This reactivity difference enables chemists to selectively functionalize the 2- and 3-positions via iodinated sites, while leaving the less reactive bromo group at the 6-position intact for a subsequent, different coupling reaction. The nitro group can be readily reduced to an amine, which can then undergo a wide range of transformations, including diazotization or amide bond formation.

Nitroaromatic compounds have historically served as crucial precursors in the synthesis of a vast array of dyes and pigments. novomof.com The general strategy involves the reduction of the nitro group to an aniline (B41778) derivative, which is then diazotized and coupled with an electron-rich aromatic compound to form a highly conjugated azo dye.

This compound could be transformed into novel dyes through a sequence of reactions:

Reduction: The nitro group is reduced to an amine, yielding 6-bromo-2,3-diiodoaniline.

Diazotization: The resulting amine is treated with a reagent like sodium nitrite (B80452) in an acidic medium to form a highly reactive diazonium salt.

Azo Coupling: This salt is then reacted with a coupling partner (e.g., phenols, naphthols, or aromatic amines) to produce a complex azo dye.

The two iodine atoms and one bromine atom on the dye's molecular structure would offer further points for modification. These halogen atoms can influence the dye's final color, solubility, and binding affinity to fabrics or other materials. Furthermore, they can serve as attachment points for other functional groups to create specialty chemicals with tailored properties. Halogenated aromatic compounds are known to be building blocks for various dyes and pigments. nih.govncsu.edu

The synthesis of advanced organic materials for electronics and photonics often relies on the construction of large, conjugated aromatic systems. Polyhalogenated benzenes are key starting materials for these syntheses, enabling the formation of carbon-carbon bonds through cross-coupling reactions. The differential reactivity of C-I and C-Br bonds in this compound makes it a particularly interesting precursor.

A potential synthetic route to an optoelectronic material could involve:

Step 1 (Di-functionalization): A double Sonogashira or Suzuki coupling at the two C-I positions to introduce extended π-systems.

Step 2 (Mono-functionalization): A subsequent coupling reaction at the C-Br position to introduce a different functional group, allowing for the creation of asymmetric molecules.

Step 3 (Nitro Group Modification): Conversion of the nitro group into other functionalities to fine-tune the electronic properties (e.g., electron-donating or electron-withdrawing character) of the final material.

This stepwise approach could be used to build complex, three-dimensional, or highly extended two-dimensional molecular architectures suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The incorporation of heavy atoms like iodine and bromine can also influence photophysical properties, such as promoting intersystem crossing, which is relevant for applications in photosensitizing materials. researchgate.net

Table 1: Reactivity of Halides in Palladium-Catalyzed Cross-Coupling Reactions

This table illustrates the general reactivity trend that allows for the selective functionalization of polyhalogenated compounds like this compound.

| Halogen (X) | C–X Bond Energy (kJ/mol) | Relative Rate of Oxidative Addition |

| Iodine (I) | ~228 | ~10^6 |

| Bromine (Br) | ~285 | ~10^3 |

| Chlorine (Cl) | ~347 | 1 |

Data are generalized and can vary with specific substrates and reaction conditions.

Application in Coordination Chemistry (e.g., as a Ligand Precursor)

In coordination chemistry, ligands are organic molecules that bind to a central metal atom. The properties of the resulting metal complex are dictated by the structure of the ligand. This compound can serve as a scaffold for synthesizing novel polydentate ligands. utc.edu

For instance, the halogen atoms could be replaced with donor groups such as phosphines, pyridines, or amines through nucleophilic substitution or cross-coupling reactions. A synthetic chemist could potentially replace the two iodine atoms with phosphine (B1218219) groups and the bromine atom with a pyridine (B92270) group, creating a tridentate "P,P,N" ligand. The nitro group could be retained to modulate the electronic properties of the ligand or be converted to another coordinating group. Such highly functionalized and potentially asymmetric ligands are of great interest for creating catalysts with unique reactivity and selectivity or for developing metal complexes with specific photophysical or magnetic properties. mdpi.com

Advanced Sensing Applications

Nitroaromatic compounds are well-known for their electron-deficient nature, making them prime targets for chemical sensing, particularly for the detection of explosives like TNT (2,4,6-trinitrotoluene). novomof.comrsc.org While this compound would be the analyte in this context, its derivatives could also be used to construct sensors for other molecules.

The underlying principle often involves fluorescence quenching. A fluorescent polymer or metal-organic framework (MOF) can experience a decrease ("quenching") in its fluorescence upon interaction with an electron-accepting nitroaromatic compound. mdpi.comresearchgate.net By modifying this compound—for example, by using its reactive halogen sites to attach it to a fluorescent core or a polymer backbone—one could design a new sensor material. The specific arrangement of its functional groups could lead to high selectivity for certain analytes through mechanisms like photoinduced electron transfer (PET) or fluorescence resonance energy transfer (FRET). mdpi.com

Table 2: Examples of Nitroaromatic Compounds (NACs) Detected by Chemical Sensors

This table showcases various nitroaromatic compounds that are commonly targeted in sensing applications, a field where derivatives of this compound could potentially be relevant.

| Compound Name | Abbreviation | Application/Significance |

| 2,4,6-Trinitrotoluene | TNT | Military and industrial explosive |

| 2,4-Dinitrotoluene | DNT | Explosive, plasticizer |

| 1,3-Dinitrobenzene | DNB | Explosive intermediate |

| Nitrobenzene (B124822) | NB | Industrial solvent, precursor |

| 2,4,6-Trinitrophenol (Picric Acid) | TNP | Explosive, antiseptic, dye |

Exploration in Polymer Chemistry (e.g., for functional polymers)

Polyhalogenated aromatic compounds are valuable monomers for synthesizing functional polymers through step-growth polymerization, typically via metal-catalyzed cross-coupling reactions. Given that this compound possesses three reactive halogen sites, it could be used as a monomer or a cross-linking agent to create complex polymer architectures.